(2,6-Dichlorophenyl)(1H-indol-1-yl)methanone
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Overview
Description
(2,6-Dichlorophenyl)(1H-indol-1-yl)methanone is a compound that features a dichlorophenyl group attached to an indole moiety via a methanone linkage. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)(1H-indol-1-yl)methanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with indole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)(1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)(1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The dichlorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone
- (2,6-DICHLORO-PHENYL)-(1H-INDOL-3-YLMETHYLENE)-AMINE
- (2,3-diphenyl-1H-indol-5-YL)
Uniqueness
(2,6-Dichlorophenyl)(1H-indol-1-yl)methanone is unique due to the presence of both the dichlorophenyl and indole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9Cl2NO |
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Molecular Weight |
290.1 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-indol-1-ylmethanone |
InChI |
InChI=1S/C15H9Cl2NO/c16-11-5-3-6-12(17)14(11)15(19)18-9-8-10-4-1-2-7-13(10)18/h1-9H |
InChI Key |
MHDSLRUPLPRYRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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